![molecular formula C13H7Cl2N3 B13863536 4-Chloro-2-(2-chloropyridin-4-yl)quinazoline](/img/structure/B13863536.png)
4-Chloro-2-(2-chloropyridin-4-yl)quinazoline
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Overview
Description
4-Chloro-2-(2-chloropyridin-4-yl)quinazoline is a heterocyclic organic compound with the molecular formula C13H7Cl2N3. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-chloropyridin-4-yl)quinazoline typically involves the reaction of 2-chloropyridine with 4-chloroquinazoline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-chloropyridin-4-yl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce quinazoline N-oxides .
Scientific Research Applications
4-Chloro-2-(2-chloropyridin-4-yl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-chloropyridin-4-yl)quinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(pyridin-2-yl)quinazoline
- 4-Chloro-2-(pyridin-4-yl)quinazoline
Uniqueness
4-Chloro-2-(2-chloropyridin-4-yl)quinazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets .
Properties
Molecular Formula |
C13H7Cl2N3 |
---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
4-chloro-2-(2-chloropyridin-4-yl)quinazoline |
InChI |
InChI=1S/C13H7Cl2N3/c14-11-7-8(5-6-16-11)13-17-10-4-2-1-3-9(10)12(15)18-13/h1-7H |
InChI Key |
WXCARTUZUBOCGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=NC=C3)Cl)Cl |
Origin of Product |
United States |
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